

Commercial Availability and Technical Guide for 12-HETE-d8

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Compound of Interest

Compound Name: 12-HETE-d8

Cat. No.: B12430680

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of **12-HETE-d8**, a deuterated internal standard crucial for the accurate quantification of 12-hydroxyeicosatetraenoic acid (12-HETE). This document outlines commercially available products, provides detailed experimental protocols for its use in mass spectrometry-based assays, and illustrates the key signaling pathways involving 12-HETE.

Commercial Availability of 12-HETE-d8

12-HETE-d8 is readily available from several reputable suppliers of research biochemicals. It is primarily intended for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. The deuterated standard allows for precise quantification of endogenous 12-HETE by correcting for sample loss during extraction and variations in instrument response.

Below is a summary of commercially available **12-HETE-d8** products:

Supplier	Product Name	Catalog Number	CAS Number	Chemical Formula	Molecular Weight (g/mol)	Purity	Available Sizes	Storage
Cayman Chemical	(±)12-HETE-d8	31745	252517-5-25-9	C ₂₀ H ₂₄ D ₈ O ₃	328.5	≥98% (≥99% deuterated forms d ₁ -d ₈)	100 µg, 500 µg, 1 mg	-20°C
Bertin Bioreagent	12(S)-HETE-d8	334570	84807-90-9	C ₂₀ H ₂₄ D ₈ O ₃	328.5	Not specified	25 µg, 50 µg, 100 µg	-20°C (Shipped on dry ice)
MedChemExpress	12-HETE-d8	HY-114251-S	Not specified	C ₂₀ H ₂₄ D ₈ O ₃	328.53	Not specified	100 µg, 500 µg, 1 mg	-20°C

Experimental Protocols

The use of **12-HETE-d8** as an internal standard is critical for the accurate and precise quantification of 12-HETE in biological samples. Below are detailed methodologies for sample preparation, extraction, and analysis using LC-MS/MS and GC-MS.

Quantification of 12-HETE in Plasma using LC-MS/MS

This protocol outlines a common procedure for the extraction and quantification of 12-HETE from plasma samples.

Materials:

- Plasma samples
- 12-HETE-d8** internal standard solution (e.g., 100 ng/mL in methanol)

- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Hexane
- 2-Propanol
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

Procedure:

- Sample Preparation:
 - Thaw frozen plasma samples on ice.
 - To 200 μ L of plasma in a glass tube, add 10 μ L of the **12-HETE-d8** internal standard solution.[\[1\]](#)
 - Vortex briefly to mix.
- Protein Precipitation and Liquid-Liquid Extraction:
 - Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[\[1\]](#)
 - Vortex for 30 seconds.
 - Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.[\[1\]](#)
 - Transfer the upper hexane layer to a clean tube.

- Repeat the hexane extraction and combine the organic layers.
- Evaporate the solvent under a gentle stream of nitrogen.
- Solid Phase Extraction (SPE) - Optional Cleanup Step:
 - Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
 - Reconstitute the dried extract in 1 mL of 10% methanol and load it onto the SPE cartridge.
 - Wash the cartridge with 1 mL of 10% methanol to remove impurities.
 - Elute the analytes with 1 mL of methanol.
 - Dry the eluate under nitrogen.
- LC-MS/MS Analysis:
 - Reconstitute the final dried residue in 100 μ L of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).[\[2\]](#)
 - Inject an appropriate volume (e.g., 10 μ L) onto the LC-MS/MS system.

LC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from 50% to 90% B over 40 minutes.[\[2\]](#)
- Flow Rate: 50 μ L/min[\[2\]](#)
- Column Temperature: 40°C

MS/MS Conditions (Example):

- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Multiple Reaction Monitoring (MRM) Transitions:
 - 12-HETE: m/z 319.2 \rightarrow 179.1[2]
 - **12-HETE-d8**: m/z 327.1 \rightarrow 184.0[2]
- Collision Energy and other parameters: Optimize for the specific instrument used.

Quantification of 12-HETE using GC-MS

This protocol involves derivatization to increase the volatility of the analyte for GC-MS analysis.

Materials:

- Biological sample (e.g., tissue homogenate)
- **12-HETE-d8** internal standard
- Extraction solvents (e.g., hexane, ethyl acetate)
- Triphenylphosphine (for reduction of hydroperoxides)
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Anhydrous sodium sulfate
- Nitrogen gas evaporator

Procedure:

- Extraction and Reduction:
 - Homogenize the tissue sample in a suitable buffer.
 - Add the **12-HETE-d8** internal standard.
 - Extract the lipids using a solvent system like hexane:isopropanol.

- Reduce any hydroperoxy-eicosatetraenoic acids (HPETEs) to their corresponding HETEs by adding triphenylphosphine.[3]
- Purification:
 - Perform solid-phase extraction as described in the LC-MS/MS protocol to purify the HETE fraction.
- Derivatization:
 - Dry the purified sample under nitrogen.
 - Add the derivatizing agent (e.g., BSTFA) and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.[3]
- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS system.

GC-MS Conditions (Example):

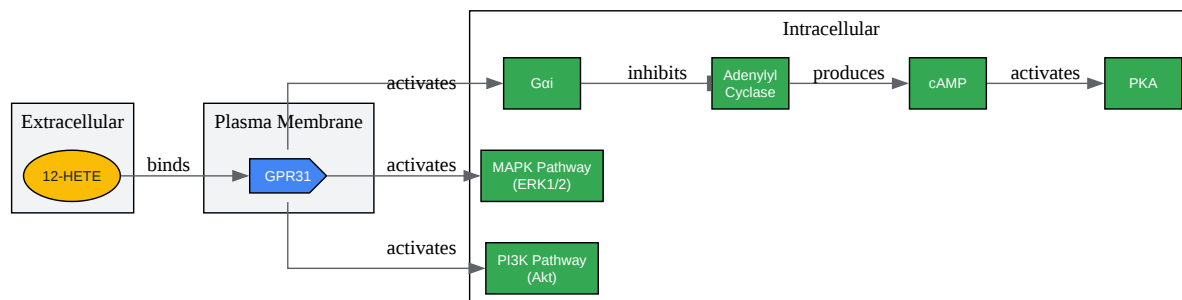
- Column: A non-polar capillary column (e.g., DB-5ms)
- Carrier Gas: Helium
- Injection Mode: Splitless
- Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280°C) to elute the analytes.
- Ionization: Electron Impact (EI)
- Selected Ion Monitoring (SIM): Monitor characteristic ions for the TMS derivatives of 12-HETE and **12-HETE-d8**. For example, for the methyl ester, TMS ether derivative of 12-HETE, a characteristic ion is m/z 301.[3]

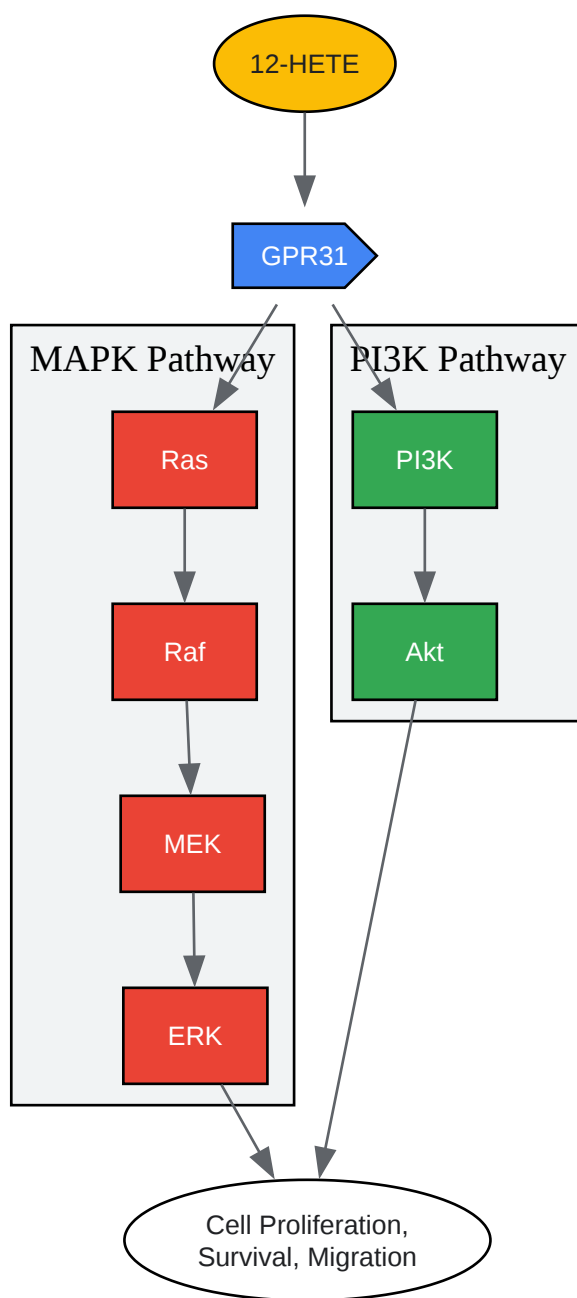
Signaling Pathways Involving 12-HETE

12-HETE is a bioactive lipid mediator that exerts its effects by binding to specific cell surface receptors, primarily the G protein-coupled receptor 31 (GPR31).^[4] This interaction triggers a cascade of intracellular signaling events that are implicated in various physiological and pathological processes, including cancer progression and inflammation.

12-HETE/GPR31 Signaling Pathway

The binding of 12(S)-HETE to its receptor GPR31 initiates signaling through Gai/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of Protein Kinase A (PKA). Furthermore, GPR31 activation can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.





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